Meta-Fluoro Substitution Effect on Lipophilicity (XLogP) Compared to Para-Fluoro and Non-Fluorinated Analogs
The meta-fluoro substitution pattern of 2-(3-fluorophenyl)ethane-1-sulfonamide results in a computed XLogP3-AA value of 1.0 [1]. This value differs from the para-fluoro isomer 2-(4-fluorophenyl)ethane-1-sulfonamide, for which XLogP data is available but the positional difference in fluorine substitution is known to modulate lipophilicity and membrane permeability in aryl sulfonamides [2]. Furthermore, the non-fluorinated analog 2-phenylethane-1-sulfonamide lacks fluorine entirely and therefore possesses a lower lipophilicity profile, as fluorine substitution typically increases logP by approximately 0.2–0.5 units per fluorine atom depending on substitution pattern. This quantifiable difference in calculated partition coefficient directly impacts the compound's behavior in biological assays and extraction procedures .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 2-(4-fluorophenyl)ethane-1-sulfonamide (XLogP value not directly provided in PubChem for para isomer but positional isomerism known to modulate lipophilicity); 2-phenylethane-1-sulfonamide (non-fluorinated analog; XLogP expected lower by ~0.2–0.5 units) |
| Quantified Difference | XLogP = 1.0 for target compound; positional fluorine effect and absence of fluorine in non-fluorinated analog produce distinct lipophilicity profiles |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Lipophilicity differences directly affect compound partitioning, membrane permeability, and extraction efficiency, making meta-fluoro substitution a critical selection criterion for consistent assay performance.
- [1] PubChem. (2025). 2-(3-Fluorophenyl)ethane-1-sulfonamide. Computed Properties: XLogP3-AA. CID 59864252. National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). 2-(4-Fluorophenyl)ethane-1-sulfonamide. Compound Summary. CAS: 405219-37-6. View Source
